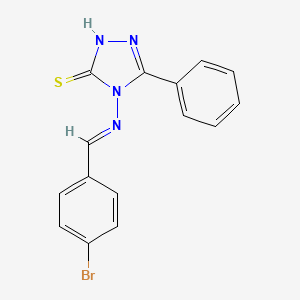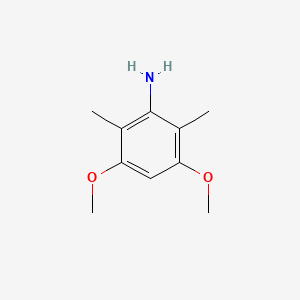
Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H12O3. It belongs to the class of aromatic esters and is commonly used in perfumery and cosmetics due to its pleasant floral scent. The compound is a colorless to pale yellow liquid with a sweet, balsamic odor .
Vorbereitungsmethoden
Synthetic Routes:
Esterification: Benzyl salicylate can be synthesized by esterifying salicylic acid with benzyl alcohol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid) and occurs under reflux conditions.
Friedel-Crafts Acylation: Another method involves acylating benzene with salicylic acid using an acyl chloride (such as benzoyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Industrial Production: Benzyl salicylate is industrially produced through the esterification process, often using benzyl alcohol and salicylic acid as starting materials.
Analyse Chemischer Reaktionen
Reactions:
Hydrolysis: Benzyl salicylate can undergo hydrolysis in the presence of water or an aqueous base, yielding salicylic acid and benzyl alcohol.
Oxidation: Under oxidative conditions, benzyl salicylate can be converted to salicylic acid.
Reduction: Reduction of benzyl salicylate leads to benzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, similar to other aromatic compounds.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Substitution: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions.
- Hydrolysis: Salicylic acid and benzyl alcohol.
- Oxidation: Salicylic acid.
- Reduction: Benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl salicylate finds applications beyond perfumery:
UV Absorber: It absorbs UV radiation and is used in sunscreens and cosmetic products.
Anti-Inflammatory Properties: Salicylic acid, one of its hydrolysis products, has anti-inflammatory effects and is used in dermatology.
Flavor and Fragrance Industry: Benzyl salicylate contributes to floral and balsamic scents in perfumes and lotions.
Wirkmechanismus
The exact mechanism of benzyl salicylate’s effects is not fully elucidated. its UV-absorbing properties protect skin from UV damage, and salicylic acid’s anti-inflammatory action benefits skin health.
Vergleich Mit ähnlichen Verbindungen
Benzyl salicylate is unique due to its combination of salicylic acid and benzyl alcohol moieties. Similar compounds include:
Benzoic acid, 2-phenylethyl ester: A related compound with a phenylethyl group instead of benzyl.
Benzoic acid, 2-hydroxy-, ethyl ester: Another derivative with an ethyl group .
Eigenschaften
CAS-Nummer |
55153-16-7 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
phenacyl 2-hydroxybenzoate |
InChI |
InChI=1S/C15H12O4/c16-13-9-5-4-8-12(13)15(18)19-10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI-Schlüssel |
ALDPCROMRXIHET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11998976.png)

![5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998990.png)
![8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B11998999.png)

![(5Z)-3-(2-methylpropyl)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11999030.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)

